Rheochrysin

Description

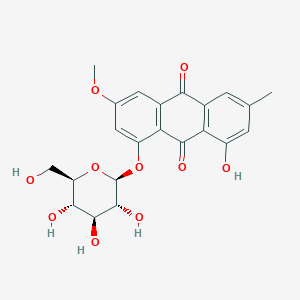

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMKXWCJRHNLRP-DQMLXFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157843 | |

| Record name | Rheochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rheochrysin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23451-01-6, 1329-27-7, 29013-18-1 | |

| Record name | Physcion 8-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23451-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rheochrysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraglycoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rheochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rheochrysin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Rheochrysin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Rheochrysin in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheochrysin, a bioactive anthraquinone glycoside found predominantly in medicinal plants such as Rheum palmatum (rhubarb), exhibits a range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and regulatory aspects. The pathway initiates from the polyketide route, involving a type II polyketide synthase, followed by tailoring reactions including methylation and glycosylation. This document summarizes the current state of knowledge, presents available data in structured tables, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the key processes.

Introduction

Anthraquinones are a large class of aromatic compounds found in various plant families, lichens, and fungi, with many exhibiting significant medicinal properties. This compound (physcion-8-O-β-D-glucoside) is a prominent member of this family, contributing to the therapeutic effects of rhubarb and other medicinal herbs. The core anthraquinone structure is biosynthesized via the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. Subsequent modifications by tailoring enzymes, such as O-methyltransferases (OMTs) and UDP-glycosyltransferases (UGTs), lead to the structural diversity of anthraquinones observed in nature. This guide focuses on the elucidation of the this compound biosynthetic pathway, providing a technical resource for researchers in natural product chemistry, synthetic biology, and drug development.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that can be divided into three main stages:

-

Polyketide Synthesis: Formation of the anthraquinone scaffold.

-

Anthraquinone Modification: Hydroxylation and methylation of the scaffold.

-

Glycosylation: Attachment of a glucose moiety.

A schematic representation of the proposed pathway is provided below.

Stage 1: Polyketide Synthesis of the Anthraquinone Scaffold

The biosynthesis initiates with the condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA, catalyzed by a Type II Polyketide Synthase (PKS) . This process involves a series of decarboxylative Claisen condensations to form a linear octaketide intermediate. This intermediate then undergoes intramolecular cyclization and aromatization, reactions likely catalyzed by associated aromatase/cyclase enzymes, to yield the core tricyclic aromatic structure of anthraquinones, with chrysophanol being a plausible early product.

Stage 2: Tailoring of the Anthraquinone Core

The initial anthraquinone scaffold undergoes further modifications. In the proposed pathway to this compound, chrysophanol is hydroxylated to produce emodin. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (P450) . Subsequently, emodin is methylated at the C-6 hydroxyl group to form physcion. This methylation is carried out by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

Stage 3: Glycosylation of Physcion

The final step in this compound biosynthesis is the glycosylation of physcion. A UDP-glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the 8-hydroxyl group of physcion, forming an O-glycosidic bond and yielding this compound. Several UGTs with broad substrate specificity have been identified in Rheum palmatum, making them likely candidates for this final conversion.

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a series of enzymes, each playing a critical role in the assembly and modification of the molecule.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate(s) | Product(s) | Cofactor(s) |

| Type II Polyketide Synthase (PKS) | Catalyzes the formation of the octaketide backbone. | Acetyl-CoA, Malonyl-CoA | Octaketide intermediate | - |

| Aromatase/Cyclase | Facilitates the cyclization and aromatization of the polyketide chain. | Octaketide intermediate | Chrysophanol | - |

| Cytochrome P450 Monooxygenase | Hydroxylation of the anthraquinone core. | Chrysophanol | Emodin | NADPH, O₂ |

| O-Methyltransferase (OMT) | Methylation of the C-6 hydroxyl group. | Emodin | Physcion | S-adenosyl-L-methionine (SAM) |

| UDP-Glycosyltransferase (UGT) | Glycosylation of the C-8 hydroxyl group. | Physcion, UDP-Glucose | This compound | - |

Table 1: Key enzyme classes and their proposed roles in this compound biosynthesis.

Quantitative Data

Currently, there is a scarcity of published quantitative data regarding the specific enzyme kinetics and intermediate concentrations in the this compound biosynthetic pathway in Rheum palmatum. The following table outlines the types of data that are essential for a complete understanding and for metabolic engineering purposes.

| Enzyme | Gene/Protein ID (if known) | Km | Vmax | kcat | Intermediate Concentration in planta (µg/g FW) |

| PKS | Not yet identified in R. palmatum | N/A | N/A | N/A | N/A |

| P450 | Not yet identified in R. palmatum | N/A | N/A | N/A | Chrysophanol: Variable |

| OMT | Not yet identified in R. palmatum | N/A | N/A | N/A | Emodin: Variable |

| UGT | e.g., RpUGT8, RpUGT12, RpUGT19, RpUGT26 | N/A for physcion | N/A for physcion | N/A for physcion | Physcion: Variable |

Table 2: Summary of available and needed quantitative data for the this compound biosynthetic pathway. "N/A" indicates that the data is not available in the reviewed literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed, generalized protocols for the key experiments.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This workflow outlines the process of identifying and functionally characterizing the enzymes involved in the pathway.

Protocol for O-Methyltransferase (OMT) Assay:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

0.5 mM Emodin (substrate, dissolved in DMSO)

-

1 mM S-adenosyl-L-methionine (SAM) (cofactor)

-

5-10 µg of purified recombinant OMT enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 100 µL of methanol containing 1% acetic acid.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of physcion.

Protocol for UDP-Glycosyltransferase (UGT) Assay:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

0.5 mM Physcion (substrate, dissolved in DMSO)

-

5 mM UDP-glucose (sugar donor)

-

5-10 µg of purified recombinant UGT enzyme

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

Reaction Termination: Terminate the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture and analyze the supernatant by HPLC or LC-MS for the presence of this compound.

Quantitative Analysis of Anthraquinones by HPLC-MS

This protocol describes the extraction and quantification of this compound and its precursors from plant material.

Extraction:

-

Sample Preparation: Homogenize 1 g of fresh or 0.1 g of dried, powdered Rheum palmatum root or rhizome tissue in 10 mL of 80% methanol.

-

Extraction: Sonicate the mixture for 30 minutes, followed by centrifugation at 10,000 x g for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.

HPLC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

0-2 min: 10% B

-

2-15 min: 10-90% B (linear gradient)

-

15-18 min: 90% B

-

18-20 min: 90-10% B

-

20-25 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Detection:

-

DAD: Monitor at 254 nm and 280 nm.

-

MS: Electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z values of chrysophanol, emodin, physcion, and this compound.

-

Regulatory Networks

The biosynthesis of secondary metabolites like this compound is tightly regulated at the transcriptional level. Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate phenylpropanoid and flavonoid biosynthetic pathways and are likely involved in controlling the expression of the genes in the this compound pathway in response to developmental cues and environmental stresses.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further research. Key areas for future investigation include the definitive identification and characterization of the specific PKS, P450, and OMT enzymes from Rheum palmatum involved in this pathway. Obtaining detailed kinetic data for all enzymes is essential for building robust metabolic models. Furthermore, elucidating the regulatory networks controlling gene expression will be crucial for developing effective strategies for the metabolic engineering of this compound production in plants or microbial hosts. The protocols and information presented in this guide offer a starting point for researchers to delve deeper into the fascinating biochemistry of this important medicinal compound.

In-Depth Technical Guide to Rheochrysin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheochrysin, also known as Physcion-8-O-β-D-glucoside, is a naturally occurring anthraquinone glycoside found in various medicinal plants, most notably in the roots and rhizomes of Rheum species (rhubarb). This document provides a comprehensive overview of the physical and chemical properties of this compound, offering detailed experimental protocols for its isolation and characterization. Furthermore, it delves into its potential biological activities by examining its influence on key cellular signaling pathways, supported by illustrative diagrams. This guide is intended to serve as a technical resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a yellow crystalline solid. Its core structure consists of a physcion aglycone linked to a β-D-glucopyranosyl moiety. The presence of hydroxyl, methoxy, and sugar groups imparts specific physicochemical characteristics to the molecule.

Identification and Formula

| Property | Value | Reference |

| IUPAC Name | 1-hydroxy-8-methoxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

| Synonyms | Physcion-8-O-β-D-glucoside, Physcionin | [1] |

| CAS Number | 23451-01-6 | |

| Molecular Formula | C₂₂H₂₂O₁₀ | |

| Molecular Weight | 446.41 g/mol |

Physical Properties

| Property | Value | Experimental Notes |

| Melting Point | 204-206 °C | |

| Appearance | Yellow crystalline powder | |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. | Qualitative assessment. Quantitative data requires experimental determination. |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits absorption maxima (λmax) characteristic of the anthraquinone chromophore.

| Solvent | λmax (nm) |

| Methanol | ~225, 258, 288, 435 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments within the this compound molecule. The assignments are based on data from structurally similar anthraquinone glycosides.

¹H-NMR (DMSO-d₆, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.10 | s | 1H | 1-OH |

| 7.65 | d, J = 1.5 Hz | 1H | H-4 |

| 7.40 | d, J = 1.5 Hz | 1H | H-2 |

| 7.25 | s | 1H | H-5 |

| 6.90 | s | 1H | H-7 |

| 5.10 | d, J = 7.5 Hz | 1H | H-1' |

| 3.90 | s | 3H | 8-OCH₃ |

| 3.20-3.70 | m | Glucosyl protons | |

| 2.40 | s | 3H | 3-CH₃ |

¹³C-NMR (DMSO-d₆, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C-9 |

| 181.8 | C-10 |

| 165.0 | C-8 |

| 162.0 | C-1 |

| 161.5 | C-6 |

| 148.5 | C-3 |

| 135.0 | C-4a |

| 133.0 | C-9a |

| 124.5 | C-4 |

| 121.0 | C-2 |

| 115.0 | C-8a |

| 110.0 | C-10a |

| 108.0 | C-5 |

| 106.5 | C-7 |

| 101.0 | C-1' |

| 77.5 | C-5' |

| 76.8 | C-3' |

| 73.5 | C-2' |

| 70.0 | C-4' |

| 61.0 | C-6' |

| 56.0 | 8-OCH₃ |

| 22.0 | 3-CH₃ |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of this compound. The fragmentation pattern typically involves the cleavage of the glycosidic bond.

| m/z | Interpretation |

| 447.1286 | [M+H]⁺ |

| 285.0759 | [M+H - Glc]⁺ (Physcion aglycone) |

Experimental Protocols

Isolation of this compound from Rheum palmatum

This protocol outlines a general procedure for the isolation of this compound using High-Performance Liquid Chromatography (HPLC).[1][2]

Workflow for this compound Isolation

Caption: Workflow for the extraction and purification of this compound.

-

Extraction:

-

Air-dried and powdered roots of Rheum palmatum are macerated with 80% methanol at room temperature for 24 hours.

-

The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

-

Preliminary Purification:

-

The crude extract is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

HPLC Purification:

-

Fractions enriched with this compound are pooled and further purified by preparative HPLC on a C18 column.[1]

-

An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 40:60 v/v), is used for elution.[2]

-

The elution is monitored by a UV detector at a wavelength of 254 nm or 280 nm.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to obtain the pure compound.

-

Spectroscopic Analysis

NMR Sample Preparation

Caption: General workflow for NMR sample preparation.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).

Biological Activity and Signaling Pathways

While research on the specific molecular mechanisms of this compound is ongoing, studies on structurally related anthraquinones, such as rhein, suggest potential involvement in key cellular signaling pathways associated with inflammation and cell proliferation.[3]

Anti-inflammatory Effects: NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Rhein has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby suppressing the inflammatory cascade.[3] It is plausible that this compound exerts similar anti-inflammatory effects through the modulation of this pathway.

Proposed Inhibition of NF-κB Pathway by this compound

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Identification and quantification of target metabolites combined with transcriptome of two rheum species focused on anthraquinone and flavonoids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rheochrysin (Physcion)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheochrysin, more commonly known as physcion, is a naturally occurring anthraquinone that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3][4] Extracted from various medicinal plants, most notably from the rhizomes of Rheum species (rhubarb), as well as from certain fungi and lichens, physcion has demonstrated a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and hepatoprotective properties. This technical guide provides a comprehensive overview of this compound, focusing on its synonyms and alternative names, quantitative biological data, detailed experimental protocols for its study, and its mechanisms of action involving key signaling pathways.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, it is crucial to be aware of the various synonyms and alternative names for this compound. "Physcion" is the most frequently used name in scientific literature.

| Type | Name/Identifier |

| Common Names | Physcion, this compound |

| Systematic (IUPAC) Name | 1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione |

| Other Chemical Names | Emodin 3-methyl ether, Parietin, Physcione, Rheochrysidin |

| Chemical Formula | C₁₆H₁₂O₅ |

| CAS Registry Number | 521-61-9 |

Quantitative Biological Data

The biological activity of this compound has been quantified in numerous studies, particularly its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency. The following table summarizes the reported IC₅₀ values for physcion across different human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Duration |

| CNE2 | Nasopharyngeal Carcinoma | Not explicitly stated, but apoptosis and autophagy were observed at 10 and 20 µM. | 48 hours |

| HeLa | Cervical Cancer | Apoptotic effects observed at concentrations of 80, 160, 200, and 300 µM. | 48 hours |

| MCF-7 | Breast Cancer | Cell viability inhibition observed with concentrations from 5 to 400 µM. | 24 hours |

| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition of proliferation. | 72 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: The following day, treat the cells with various concentrations of this compound (typically in a range from 0 to 100 µM or higher, dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and low, e.g., <0.1%). Include a vehicle control (solvent only).

-

Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound for a specified time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with this compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain them with a solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: The resulting DNA histogram is analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

This compound-Induced Apoptosis Pathway

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, and activates the caspase cascade.

Caption: this compound-induced apoptosis signaling pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway by this compound

This compound exhibits anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream suppression of the nuclear factor-kappa B (NF-κB) pathway. This inhibition reduces the production of pro-inflammatory cytokines.

Caption: Inhibition of the TLR4/NF-κB pathway by this compound.

Conclusion

This compound (physcion) is a multifaceted natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. This guide has provided a detailed overview of its nomenclature, a summary of its quantitative biological activities, standardized protocols for its investigation, and a visual representation of its key mechanisms of action. A thorough understanding of these aspects is essential for researchers and drug development professionals seeking to further explore and harness the pharmacological properties of this compound. Future research should continue to elucidate its molecular targets and expand upon its potential clinical applications.

References

The Dawn of Discovery: Unearthing Rheochrysin, an Anthraquinone Glycoside

For researchers, scientists, and drug development professionals, this in-depth guide illuminates the early scientific endeavors that led to the discovery and isolation of Rheochrysin (physcion-8-O-β-D-glucopyranoside), a bioactive anthraquinone from the revered medicinal plant, rhubarb (Rheum species). Delving into the historical context of natural product chemistry, this paper outlines the foundational methodologies that paved the way for the characterization of this potent compound.

Introduction

The journey to uncover the chemical constituents of medicinal plants is a story of meticulous observation, evolving chemical techniques, and the relentless pursuit of knowledge. Rhubarb, with its long history of use in traditional medicine, particularly as a purgative, became a subject of intense scientific scrutiny in the 19th and early 20th centuries.[1][2] It was within this context of burgeoning phytochemical investigation that the anthraquinone glycosides, a class of compounds responsible for rhubarb's characteristic laxative effects, were first brought to light.[1][3] this compound, a glycoside of the aglycone physcion, emerged from these early explorations, contributing to a deeper understanding of the plant's pharmacology.

The First Steps: Early Investigations into Rhubarb's Chemical Landscape

While pinpointing the exact moment of this compound's first isolation proves challenging from currently available records, the groundwork was laid by pioneering chemists who systematically dissected the complex chemical makeup of Rheum species. The late 19th and early 20th centuries saw a surge in the isolation of natural products, with German chemists often at the forefront of these discoveries. The general approach to isolating glycosides from plant materials during this era involved a series of extractions and purifications, often guided by the compound's physical and chemical properties.

Experimental Protocols of the Era: A Glimpse into Early Isolation Techniques

Table 1: Reconstructed Early 20th Century Protocol for the Isolation of Anthraquinone Glycosides from Rhubarb

| Step | Procedure | Rationale |

| 1. Material Preparation | Dried and coarsely powdered rhubarb rhizomes were the starting material. | Grinding increased the surface area for efficient solvent extraction. |

| 2. Initial Extraction | The powdered plant material was typically subjected to exhaustive extraction with a moderately polar solvent, such as ethanol or methanol, often using a Soxhlet apparatus. | This initial extraction aimed to solubilize a broad range of organic compounds, including the anthraquinone glycosides. |

| 3. Solvent Partitioning | The crude extract was then concentrated and partitioned between immiscible solvents, such as water and a nonpolar solvent like petroleum ether or chloroform. | This step served to remove fats, waxes, and other lipophilic impurities. The more polar glycosides would preferentially remain in the aqueous-alcoholic phase. |

| 4. Lead Acetate Precipitation | An aqueous solution of lead acetate was often added to the extract. | This was a common technique to precipitate tannins and other phenolic compounds, which could interfere with subsequent crystallization. |

| 5. Removal of Excess Lead | Excess lead was removed from the filtrate by bubbling hydrogen sulfide gas through the solution, precipitating lead sulfide. | This was a necessary purification step to remove the heavy metal before proceeding. |

| 6. Crystallization | The purified filtrate was then concentrated, and the glycosides were induced to crystallize, often by cooling or the addition of a less polar solvent. | This was the primary method for obtaining pure compounds in this era. |

| 7. Recrystallization | The crude crystals were then recrystallized one or more times from a suitable solvent to achieve higher purity. | This process of repeated crystallization was crucial for obtaining a homogenous substance for further analysis. |

Structural Elucidation: From Classical Chemistry to Modern Spectroscopy

The initial structural elucidation of a newly isolated compound like this compound would have relied on classical chemical methods. This included elemental analysis to determine the empirical formula, and hydrolysis of the glycoside to separate the sugar moiety (glucose) from the aglycone (physcion). The structure of the aglycone would then be investigated through a series of chemical degradation reactions and the synthesis of derivatives.

It is important to note that the definitive structural confirmation of complex natural products like this compound was greatly advanced with the advent of spectroscopic techniques in the mid-20th century.

Table 2: Evolution of Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Early (mid-20th Century) Data (Hypothetical) | Modern (Late 20th/21st Century) Data |

| UV-Vis Spectroscopy | Indicated the presence of a large conjugated system, characteristic of an anthraquinone core. | Precise λmax values in different solvents, used for quantification and identification. |

| Infrared (IR) Spectroscopy | Revealed the presence of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups. | Specific vibrational frequencies confirming the presence of chelated and non-chelated carbonyls, aromatic rings, and glycosidic linkages. |

| Nuclear Magnetic Resonance (NMR) | Provided initial information on the number and types of protons, suggesting the presence of an aromatic system, a methoxy group, and a sugar unit. | Detailed 1H and 13C NMR spectra, including 2D techniques (COSY, HMQC, HMBC), allowing for the unambiguous assignment of all atoms in the molecule. |

| Mass Spectrometry (MS) | Provided the molecular weight of the compound. | High-resolution mass spectrometry (HRMS) gives the exact molecular formula. Fragmentation patterns (MS/MS) provide structural information about the aglycone and the sugar moiety. |

Early Insights into Biological Activity and Signaling Pathways

The initial interest in the anthraquinone glycosides of rhubarb was driven by their well-known laxative properties. The early understanding of their mechanism of action was rudimentary, focusing on the stimulation of peristalsis in the large intestine. It was hypothesized that the glycosides themselves were inactive, but upon reaching the colon, they were hydrolyzed by gut bacteria to release the active aglycones.[3] This foundational concept of a pro-drug action has been largely supported by subsequent research.

The more nuanced understanding of how this compound and other anthraquinones interact with specific cellular signaling pathways is a product of modern pharmacological research and was not a part of the early discovery narrative.

Visualizing the Foundations: Experimental Workflow and Logical Relationships

To better illustrate the logical flow of the early discovery process, the following diagrams are provided in the DOT language.

Caption: Generalized workflow for the isolation of this compound in the early 20th century.

Caption: Logical flow for the early structural elucidation of this compound.

Conclusion

The early discovery and isolation of this compound represent a significant chapter in the history of phytochemistry. While the precise historical firsts may be obscured by the passage of time, the ingenuity of early chemists in developing robust extraction and purification techniques laid the essential groundwork for the eventual characterization of this and countless other natural products. The evolution from classical chemical methods to modern spectroscopic analysis has transformed our ability to understand these molecules with remarkable precision. This historical perspective not only honors the legacy of these pioneering scientists but also provides a valuable context for contemporary drug discovery and development efforts that continue to draw inspiration from the rich chemical diversity of the natural world.

References

Rheochrysin (Physcion-8-O-β-D-glucoside): A Technical Guide to Identification and Analysis

Introduction

Rheochrysin, also known as Physcion-8-O-β-D-glucoside, is a naturally occurring anthraquinone glycoside found in a variety of medicinal plants, including species of Rheum (rhubarb), Fallopia, and Rumex. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the identification, quantification, and proposed mechanisms of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is the 8-O-glucoside of physcion. Its chemical structure consists of a physcion aglycone linked to a β-D-glucopyranosyl moiety. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₁₀ | --INVALID-LINK-- |

| Molecular Weight | 446.4 g/mol | --INVALID-LINK-- |

| CAS Number | 23451-01-6 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 204 °C | --INVALID-LINK-- |

| Synonyms | Physcion-8-O-beta-D-glucoside, Physcion 8-O-beta-D-glucopyranoside, Anthraglycoside A | --INVALID-LINK-- |

Identification and Quantification Methods

The accurate identification and quantification of this compound from complex matrices such as plant extracts or biological samples require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry, is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural elucidation.

Experimental Protocol: UPLC-Q-TOF-MS/MS for the Identification and Quantification of this compound

This protocol is a representative method based on established procedures for the analysis of anthraquinones and their glycosides in plant extracts. Optimization may be required for specific matrices.

1. Sample Preparation (from Rhubarb Root)

-

Grinding: Mill the dried rhubarb root to a fine powder (40-60 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 25 mL of 70% methanol.

-

Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. UPLC-Q-TOF-MS/MS Parameters

| Parameter | Specification |

| Chromatographic System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min, 5-15% B; 2-10 min, 15-40% B; 10-15 min, 40-70% B; 15-18 min, 70-95% B; 18-20 min, 95% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Waters Xevo G2-XS QTOF or equivalent |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 2.5 kV |

| Sampling Cone | 40 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/h |

| Cone Gas Flow | 50 L/h |

| Acquisition Mode | MS^E |

| Collision Energy | Low energy: 6 eV; High energy ramp: 20-40 eV |

3. Data Analysis

-

Identification: this compound is identified based on its retention time and accurate mass-to-charge ratio (m/z) of the precursor ion and its fragment ions. The expected [M-H]⁻ ion for this compound is m/z 445.1138.

-

Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound. The peak area of the precursor ion or a specific fragment ion is plotted against the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the anthraquinone core, a methyl group, a methoxy group, and the protons of the glucose moiety. The anomeric proton of the β-D-glucose would appear as a doublet at approximately 5.0-5.5 ppm.

-

¹³C-NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the quinone system (around 180-190 ppm), aromatic carbons, the carbons of the methyl and methoxy groups, and the six carbons of the glucose unit.

A definitive structural confirmation requires a complete set of 1D and 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), is crucial for both the identification and structural characterization of this compound.

-

Precursor Ion: In negative ion mode ESI, this compound will form a deprotonated molecule [M-H]⁻ at an m/z of approximately 445.11.

-

Fragmentation Pattern: A characteristic fragmentation of O-glycosides is the neutral loss of the sugar moiety. For this compound, a prominent fragment ion would be observed corresponding to the loss of the glucose unit (162.05 Da), resulting in the physcion aglycone fragment [M-H-162]⁻ at m/z 283.06. Further fragmentation of the physcion aglycone can occur through the loss of CO (28 Da) and CH₃ (15 Da).

Mechanism of Action

This compound has been reported to exert its biological effects through the modulation of several key signaling pathways, primarily the NF-κB and RIPK1-mediated necroptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

Inhibition of RIPK1-Mediated Necroptosis

Necroptosis is a form of programmed necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. In response to certain stimuli, such as TNF-α, RIPK1 is activated through autophosphorylation. This leads to the recruitment and phosphorylation of RIPK3, forming a complex known as the necrosome. The necrosome then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. This compound has been identified as an inhibitor of this pathway, likely by targeting the kinase activity of RIPK1 and preventing its autophosphorylation, a critical step for necrosome formation.

Conclusion

This compound (Physcion-8-O-β-D-glucoside) is a promising natural compound with well-documented anti-inflammatory and anti-cancer properties. Its identification and quantification are reliably achieved through a combination of chromatographic and spectroscopic techniques, with UPLC-Q-TOF-MS/MS being a particularly powerful tool. The inhibitory effects of this compound on the NF-κB and RIPK1-mediated necroptosis signaling pathways provide a mechanistic basis for its observed biological activities. Further research into its specific molecular targets and pharmacokinetic profile will be crucial for its potential development as a therapeutic agent.

Spectroscopic and Mechanistic Insights into Rheochrysin: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Rheochrysin (also known as physcion-8-O-β-D-glucopyranoside), a naturally occurring anthraquinone glycoside, is presented. This guide provides a comprehensive overview of its structural characterization, alongside detailed experimental protocols and an exploration of its role in cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on the combined application of NMR and MS techniques. While a complete, officially published dataset for this compound can be challenging to locate, analysis of related compounds and data from various sources allows for a confident assignment of its spectral characteristics. A closely related compound, physcion-8-O-β-D-gentiobioside, isolated from rhubarb roots, has been characterized using ¹H-NMR and MS, providing a valuable reference for the interpretation of this compound's spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the physcion aglycone and the glucose moiety. The chemical shifts are influenced by the substitution pattern on the anthraquinone core and the glycosidic linkage.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~7.10 | d |

| H-4 | ~7.60 | d |

| H-5 | ~12.10 | s |

| H-7 | ~7.30 | s |

| 6-CH₃ | ~2.40 | s |

| 3-OCH₃ | ~3.90 | s |

| H-1' | ~5.10 | d |

| H-2' - H-6' | 3.40 - 4.00 | m |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~162.0 |

| C-2 | ~107.0 |

| C-3 | ~165.0 |

| C-4 | ~108.0 |

| C-4a | ~133.0 |

| C-5 | ~161.0 |

| C-6 | ~148.0 |

| C-7 | ~124.0 |

| C-8 | ~161.5 |

| C-8a | ~113.0 |

| C-9 | ~190.0 |

| C-9a | ~110.0 |

| C-10 | ~182.0 |

| C-10a | ~135.0 |

| 6-CH₃ | ~22.0 |

| 3-OCH₃ | ~56.0 |

| C-1' | ~102.0 |

| C-2' | ~74.0 |

| C-3' | ~77.0 |

| C-4' | ~70.0 |

| C-5' | ~78.0 |

| C-6' | ~61.0 |

Note: The chemical shifts presented are approximate and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Data

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 447.1291 |

| [M+Na]⁺ | 469.1110 |

| [M-glucose+H]⁺ | 285.0763 |

Experimental Protocols

The following sections outline generalized experimental procedures for the acquisition of NMR and MS data for anthraquinone glycosides like this compound.

NMR Data Acquisition

A standard approach for obtaining high-quality NMR data for natural products involves dissolving the purified compound in a deuterated solvent and acquiring spectra on a high-field NMR spectrometer.

Methodology:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 500 MHz for protons and 125 MHz for carbons.

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

Data Processing: The raw free induction decay (FID) signals are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry Data Acquisition

High-resolution mass spectrometry provides accurate mass measurements, which are crucial for confirming the elemental composition of this compound.

References

Whitepaper: A Guide to In Silico Target Prediction and Validation for the Natural Compound Rheochrysin

Audience: Researchers, scientists, and drug development professionals.

Abstract: Natural products are a rich source of therapeutic agents, yet identifying their molecular targets remains a significant challenge. Rheochrysin, an anthraquinone glycoside, has demonstrated various biological activities, but its direct protein targets are not well-elucidated. This technical guide outlines a comprehensive in silico strategy to predict the molecular targets of this compound, focusing on its potential anti-inflammatory and anti-cancer effects. We present a workflow combining several computational techniques, propose a list of putative protein targets, and provide detailed experimental protocols for the validation of these predictions. This guide serves as a blueprint for researchers aiming to accelerate the drug discovery process for natural compounds through the integration of computational and experimental approaches.

Introduction to this compound

This compound (Physcion-8-O-β-D-glucopyranoside) is a naturally occurring anthraquinone found in various medicinal plants, including Rheum species (Rhubarb). Its aglycone form, physcion, has been noted for a range of pharmacological activities, including anti-inflammatory, anti-microbial, and anti-proliferative effects.[1] Given the therapeutic potential of its class, elucidating the direct molecular targets of this compound is a critical step in understanding its mechanism of action and developing it as a potential therapeutic agent. In silico target prediction offers a rapid and cost-effective approach to generate testable hypotheses and narrow the field of potential protein interactions for subsequent experimental validation.[2]

A Methodological Overview of In Silico Target Prediction

The identification of drug targets is a foundational step in modern drug discovery.[3] Computational, or in silico, methods have become indispensable for predicting the potential protein targets of a small molecule like this compound, thereby guiding experimental efforts. A typical workflow integrates multiple strategies to increase the confidence of predictions.

The general workflow begins with the 2D or 3D structure of the ligand (this compound). This structure is used as a query against various databases of protein structures and pharmacophore models. The output is a ranked list of potential protein targets, which are then prioritized based on scoring functions, biological relevance, and consensus across different methods before proceeding to experimental validation.

Predicted this compound Targets in Key Signaling Pathways

Based on the known anti-inflammatory and anti-cancer activities of the aglycone physcion, we hypothesize that this compound may modulate key nodes within inflammatory and cell survival signaling pathways.[4][5][6] Physcion has been shown to inhibit the TLR4/NF-κB pathway and affect proteins involved in cell cycle and apoptosis.[1][4] Therefore, our in silico search would prioritize targets within these cascades.

Putative Anti-Inflammatory Targets

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[7] Its activation leads to the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7] We predict this compound may interact with upstream kinases or components of the core NF-κB complex.

| Gene Symbol | Protein Name | Function in NF-κB Pathway | Hypothetical Prediction Score |

| IKBKB | Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) | Phosphorylates IκBα, leading to its degradation and NF-κB activation.[7] | 0.85 |

| RELA | Transcription factor p65 (NF-κB p65) | A core subunit of the NF-κB complex that translocates to the nucleus.[8] | 0.79 |

| TLR4 | Toll-like receptor 4 | A receptor that recognizes bacterial lipopolysaccharide (LPS) to initiate NF-κB signaling.[4] | 0.72 |

| TNF | Tumor Necrosis Factor-alpha | A pro-inflammatory cytokine that activates the NF-κB pathway. | 0.68 |

Putative Anti-Cancer Targets

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its dysregulation is common in cancer.[2][9][10] We hypothesize that this compound may exert anti-proliferative effects by inhibiting key kinases in this pathway.

| Gene Symbol | Protein Name | Function in PI3K/Akt Pathway | Hypothetical Prediction Score |

| AKT1 | RAC-alpha serine/threonine-protein kinase (Akt) | A central kinase that phosphorylates numerous downstream targets to promote cell survival.[11] | 0.91 |

| PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | Generates PIP3, a second messenger required for Akt activation.[10] | 0.82 |

| MTOR | Mechanistic target of rapamycin | A downstream effector of Akt that controls cell growth and protein synthesis.[11] | 0.75 |

| GSK3B | Glycogen synthase kinase-3 beta | A substrate of Akt; its inhibition by Akt promotes cell survival. | 0.70 |

Visualization of a Hypothesized Signaling Pathway Interaction

The following diagram illustrates the potential intervention points of this compound within the PI3K/Akt signaling pathway, a crucial axis for cell survival and proliferation.

Experimental Validation Protocols

Following in silico prediction, experimental validation is essential to confirm direct target engagement and functional effects. A tiered approach, starting with target binding confirmation and moving to functional cellular assays, is recommended.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.[12][13]

Objective: To determine if this compound binds to a predicted target (e.g., Akt1) in intact cells.

Materials:

-

Cell line expressing the target protein (e.g., HeLa, HEK293).

-

This compound stock solution (in DMSO).

-

Vehicle control (DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

PCR tubes and a thermal cycler.

-

Centrifuge, equipment for SDS-PAGE and Western blotting.

-

Primary antibody against the target protein (e.g., anti-Akt1) and appropriate secondary antibody.

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound (e.g., 10-50 µM) and another with vehicle (DMSO) for 1-3 hours.[3]

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.

-

Heating: Aliquot the cell suspension from each treatment group into separate PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[14]

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.[14]

-

Separation: Centrifuge the lysates at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.[14]

-

Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point for both this compound-treated and vehicle-treated samples using Western blotting.

-

Interpretation: A positive result is a "thermal shift," where the protein in the this compound-treated sample remains soluble at higher temperatures compared to the vehicle control, indicating stabilization due to binding.[12]

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique to quantify the binding affinity (Kd) and kinetics (kon, koff) of a drug-target interaction in real-time.[15][16]

Objective: To determine the dissociation constant (Kd) of the this compound-target protein interaction.

Materials:

-

SPR instrument and sensor chip (e.g., CM5).

-

Purified recombinant target protein.

-

This compound in a range of concentrations.

-

Immobilization buffers (e.g., amine coupling kit).

-

Running buffer (e.g., HBS-EP+).

Methodology:

-

Chip Preparation: Activate the sensor chip surface according to the manufacturer's protocol (e.g., EDC/NHS chemistry for amine coupling).

-

Protein Immobilization: Covalently immobilize the purified target protein onto the surface of one flow cell on the sensor chip. A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.[17]

-

Binding Analysis:

-

Inject a series of increasing concentrations of this compound in running buffer over both the target and reference flow cells.[18]

-

Allow for an association phase, followed by a dissociation phase where only running buffer flows over the chip.[16]

-

Between each concentration, regenerate the chip surface with a mild regeneration solution to remove all bound analyte.

-

-

Data Acquisition: The SPR instrument measures the change in refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized protein. This is recorded in real-time as a sensorgram.[17]

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).[15]

-

Conclusion and Future Directions

This guide provides a robust framework for the in silico prediction and subsequent experimental validation of molecular targets for the natural compound this compound. By combining computational screening with targeted biophysical and cellular assays, researchers can efficiently generate and test hypotheses regarding its mechanism of action. The identification of validated targets for this compound will be a pivotal step, enabling further preclinical studies to explore its therapeutic potential in inflammatory diseases and oncology. Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies to confirm efficacy in disease models.

References

- 1. Physcion, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthr...: Ingenta Connect [ingentaconnect.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]

- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 10. cusabio.com [cusabio.com]

- 11. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Rheochrysin from Rheum palmatum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of rheochrysin (chrysophanol), a bioactive anthraquinone derivative, from the roots and rhizomes of Rheum palmatum. This document outlines various extraction methodologies, quantitative analysis techniques, and insights into the molecular activity of this compound.

Introduction

Rheum palmatum, commonly known as Chinese rhubarb, is a medicinal plant rich in anthraquinone compounds, including this compound (chrysophanol). This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects. These properties make it a promising candidate for drug development.

This document serves as a practical guide for the efficient extraction and analysis of this compound, providing researchers with the necessary protocols to isolate and quantify this valuable compound.

Quantitative Data Summary

The yield of this compound from Rheum palmatum is highly dependent on the extraction method and parameters employed. The following table summarizes quantitative data from various extraction techniques.

| Extraction Method | Solvent/Conditions | This compound Yield (mg/g of dried plant material) | Reference |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with methanol as a modifier; 210 atm, 85°C | 0.38 | [1] |

| Ultrasound-Assisted Extraction (UAE) | Chloroform; 24 hours immersion followed by 3 x 30 min sonication | ~0.027 | Calculated from data in[2] |

| Ultrasound-Assisted Extraction (UAE) | 84% Methanol; 67°C for 33 minutes | Optimized for high yield of total anthraquinones, specific this compound yield not reported. | [3] |

Experimental Protocols

Supercritical Fluid Extraction (SFE) of this compound

This protocol is based on a method demonstrated to achieve a high yield of this compound.[1]

Objective: To extract this compound from Rheum palmatum using an environmentally friendly and efficient method.

Materials and Equipment:

-

Dried and powdered Rheum palmatum root/rhizome

-

Supercritical Fluid Extractor

-

CO₂ (supercritical grade)

-

Methanol (HPLC grade)

-

Collection vials

Protocol:

-

Pack the extraction vessel of the SFE system with a known quantity of powdered Rheum palmatum.

-

Set the extraction parameters:

-

Pressure: 210 atm

-

Temperature: 85°C

-

Extraction time: 30 minutes

-

CO₂ flow rate: As per instrument specifications

-

Modifier: Methanol (if required for your system)

-

-

Initiate the extraction process. The supercritical CO₂ will act as the solvent, and the extract will be depressurized and collected in vials.

-

After the extraction is complete, the collected extract can be dissolved in a suitable solvent (e.g., methanol) for further analysis.

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general method for the extraction of anthraquinones and can be adapted for this compound.

Objective: To extract this compound using sonication to enhance extraction efficiency.

Materials and Equipment:

-

Dried and powdered Rheum palmatum root/rhizome

-

Ultrasonic bath or probe sonicator

-

Extraction solvent (e.g., 84% methanol, chloroform)

-

Extraction vessel (e.g., flask)

-

Filtration apparatus (e.g., filter paper, vacuum filter)

-

Rotary evaporator

Protocol:

-

Weigh a specific amount of powdered Rheum palmatum and place it in the extraction vessel.

-

Add the extraction solvent at a defined solid-to-liquid ratio (e.g., 1:10 w/v).

-

Place the vessel in an ultrasonic bath or use a probe sonicator.

-

Sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 67°C for methanol).[3]

-

After sonication, filter the mixture to separate the extract from the solid plant material.

-

The filtrate can be concentrated using a rotary evaporator to remove the solvent.

-

The dried extract is then ready for quantification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in the obtained extracts.

Objective: To accurately determine the concentration of this compound in the extracts.

Materials and Equipment:

-

HPLC system with a UV-Vis or DAD detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

This compound (chrysophanol) analytical standard

-

Mobile phase solvents (e.g., methanol, acetonitrile, water with 0.1% phosphoric or formic acid)

-

Syringe filters (0.45 µm)

-

Autosampler vials

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to different known concentrations.

-

Sample Preparation: Accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Caption: Workflow for this compound Extraction and Analysis.

Key Signaling Pathways Modulated by this compound

Caption: Key Signaling Pathways Modulated by this compound.

Concluding Remarks

The protocols and data presented herein provide a comprehensive resource for the extraction and analysis of this compound from Rheum palmatum. The choice of extraction method will depend on the specific research goals, available equipment, and desired yield and purity. Supercritical fluid extraction offers a high-yield, environmentally friendly option, while ultrasound-assisted extraction provides a more accessible alternative. Accurate quantification using HPLC is crucial for the standardization of extracts and for further pharmacological studies. The elucidation of the signaling pathways affected by this compound underscores its potential as a therapeutic agent and provides a basis for future drug development endeavors.

References

- 1. Rapid and efficient purification of chrysophanol in Rheum Palmatum LINN by supercritical fluid extraction coupled with preparative liquid chromatography in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. HPLC-UV Analysis of Chrysophanol in Senna occidentalis Extract Obtained by Using the RSM-Optimized Ultrasonic Extraction Process [mdpi.com]

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rheochrysin

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Rheochrysin (also known as physcion-8-O-β-D-glucopyranoside) using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for researchers, scientists, and professionals in drug development and quality control of herbal medicines.

Introduction

This compound is a naturally occurring anthraquinone glycoside found in various medicinal plants, most notably in the roots and rhizomes of Rheum species (rhubarb). It is the 8-O-glucoside of physcion.[1][2] As a significant bioactive constituent, this compound exhibits a range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Accurate and precise quantification of this compound is crucial for the quality control of raw herbal materials and finished pharmaceutical products. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the reliable determination of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥ 98%)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid or phosphoric acid (analytical grade)

-

Solvents for sample extraction (e.g., methanol, ethanol)

-

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic elution with Methanol : 0.1% Aqueous Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Preparation of Standard Solutions

Accurately weigh about 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with methanol to construct a calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from plant material. The specific details may need to be optimized based on the sample matrix.

-

Grinding: Grind the dried plant material into a fine powder.

-

Extraction: Accurately weigh a suitable amount of the powdered sample (e.g., 1.0 g) and place it in a conical flask. Add a known volume of extraction solvent (e.g., 50 mL of 70% methanol).

-

Sonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath to ensure efficient extraction.

-